molecular formula C12H22N4 B15326858 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Cat. No.: B15326858
M. Wt: 222.33 g/mol
InChI Key: DOXSMSQVYNTSPQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a small organic molecule featuring a 1,2,4-triazole ring substituted with a methyl and propyl group, fused to a cyclohexylamine backbone. This structure confers unique physicochemical properties, such as moderate polarity and stereochemical complexity, which may influence its pharmacological or material science applications.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H22N4/c1-3-7-10-14-11(16(2)15-10)12(13)8-5-4-6-9-12/h3-9,13H2,1-2H3

InChI Key

DOXSMSQVYNTSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2(CCCCC2)N)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with different targets, which leads to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Triazole Substituents Amine Backbone Molecular Weight (g/mol) Key References
1-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine 1-Methyl, 3-propyl Cyclohexanamine ~263.4 (estimated) N/A (hypothetical)
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine (CAS 1339634-69-3) 1-Methyl, 3-cyclopropyl N-Methylpropanamine 194.28
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289) N/A (piperazine substituent) Cyclohexanamine 197.3
1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine (Compound 1) 1-Methyl Piperidin-4-amine ~428.5

Key Observations:

  • Backbone Flexibility: The cyclohexanamine moiety in the target compound and compound 289 introduces conformational rigidity, contrasting with the piperidin-4-amine in Compound 1 , which offers greater rotational freedom.

Pharmacological and Physicochemical Properties

  • Piperazine Derivatives (e.g., 289): Exhibit high solubility due to the basic piperazine nitrogen, but may suffer from rapid metabolism compared to triazole-containing analogs .
  • Triazole-Containing Amines (e.g., CAS 1339634-69-3): The 1,2,4-triazole ring enhances metabolic stability via resistance to oxidative degradation, a trait shared with the target compound .

Crystallographic and Analytical Insights

The structural elucidation of triazole derivatives often relies on crystallographic tools like SHELX and ORTEP-3 . For instance, highlights the co-crystal structure of 3-phenyl-1H-1,2,4-triazol-5-amine, demonstrating hydrogen-bonding interactions that stabilize the triazole ring—a feature critical for understanding the target compound’s solid-state behavior .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclohexanone and triazole precursors. Key steps include cyclocondensation under acidic conditions (e.g., using HCl or H₂SO₄) and alkylation of the triazole ring. Optimization parameters include:

  • Temperature : 60–80°C for cyclocondensation to avoid side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the cyclohexane ring (δ 1.2–2.5 ppm) and triazole protons (δ 7.8–8.2 ppm). Splitting patterns confirm substituent positions .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the triazole ring .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 237 confirms molecular weight .

Q. How can researchers assess the compound’s antifungal/antibacterial activity in vitro?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Candida albicans or Staphylococcus aureus. Prepare serial dilutions (0.5–128 µg/mL) and incubate at 37°C for 24–48 hours. Activity correlates with triazole ring interactions with fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity issues : Validate compound purity via HPLC (≥95%) and control for residual solvents .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole) .
  • Structural analogs : Compare with derivatives (e.g., 3-phenyltriazole analogs) to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Systematic substitution : Modify the propyl group on the triazole (e.g., replace with cyclopropyl or aryl groups) and assess MIC changes .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to fungal CYP51. Prioritize derivatives with stronger hydrogen bonds to heme iron .

Q. What crystallographic methods confirm the compound’s molecular structure?

  • Methodological Answer :

  • X-ray diffraction : Grow single crystals via vapor diffusion (solvent: ethanol/water). Collect data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
  • Key metrics : Validate bond angles (e.g., N1-C2-N3 ≈ 108° in triazole) and torsional parameters (cyclohexane chair conformation) .

Q. How can computational modeling predict off-target interactions in drug design?

  • Methodological Answer :

  • Docking simulations : Screen against human CYP3A4 to assess selectivity. Use Glide SP scoring; a ΔG < −8 kcal/mol suggests high affinity .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to identify persistent hydrogen bonds with Thr309 or Glu308 .

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